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Compound of Interest

Compound Name: 3-ethyl-4-methylpyrrole-2,5-dione

Cat. No.: B1209617

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound
3-ethyl-4-methylpyrrole-2,5-dione (also known as 3-ethyl-4-methylmaleimide). The
information compiled herein is essential for the identification, characterization, and quality
control of this molecule in research and development settings. While a complete experimental
dataset for this specific molecule is not readily available in public repositories, this guide
presents the known mass spectrometry data, along with predicted and comparative Nuclear
Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data based on analogous

structures.
Compound Information
Property Value Reference
] 3-ethyl-4-methylpyrrole-2,5-
Chemical Name --INVALID-LINK--

dione

3-ethyl-4-methylmaleimide, 2-
Synonyms o --INVALID-LINK--
Ethyl-3-methylmaleimide

Molecular Formula C7H9oNO2 --INVALID-LINK--
Molecular Weight 139.15 g/mol --INVALID-LINK--
CAS Number 20189-42-8 --INVALID-LINK--
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Spectroscopic Data
Mass Spectrometry

Mass spectrometry of 3-ethyl-4-methylpyrrole-2,5-dione provides crucial information about its
molecular weight and fragmentation pattern, aiding in its identification. The data presented
below is from the NIST Mass Spectrometry Data Center.[1][2][3][4]

Table 1: Electron lonization Mass Spectrometry Data

miz Intensity (Relative) Assighment

139 100 [M]* (Molecular lon)

124 ~60 [M - CHs]*

111 ~20 [M - C2Ha4]* or [M - COJ*

96 ~30 [M - Cz2Hs - H]*

82 ~40 [M - C2Hs - CO + HJ*

68 ~55 [CaH4O]* or other fragments
54 ~70 [CaHe]* or other fragments

Note: The fragmentation pattern is interpreted based on common fragmentation pathways for
similar chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental NMR data for 3-ethyl-4-methylpyrrole-2,5-dione is not available
in the searched literature, predicted chemical shifts and characteristic signals for similar
pyrrole-2,5-dione structures can be inferred.

Table 2: Predicted 'H NMR Spectral Data
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Predicted Chemical

Protons Shift (5, ppm) Multiplicity Integration
N-H 7.0-9.0 broad singlet 1H
-CH2- (ethyl) ~2.4 quartet 2H
-CHs (ethyl) ~1.1 triplet 3H
-CHs (methyl) ~2.0 singlet 3H

Table 3: Predicted 13C NMR Spectral Data

Carbon Predicted Chemical Shift (6, ppm)
C=0 170 - 175

Cc=C 135 - 145

-CHa- (ethyl) ~18

-CHs (ethyl) ~12

-CHs (methyl) ~9

Infrared (IR) Spectroscopy

Specific IR absorption data for 3-ethyl-4-methylpyrrole-2,5-dione is not detailed in the
available literature. However, the characteristic absorption bands for the functional groups
present in the molecule can be predicted based on established correlation tables. For instance,
a study on related pyrrole-2,3-diones showed characteristic carbonyl absorption bands
between 1652 and 1774 cm~1.[5]

Table 4: Predicted IR Absorption Bands
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Predicted Absorption

Functional Group Intensity
Range (cm™?)

N-H stretch 3200 - 3400 Medium

C-H stretch (sp?) 2850 - 3000 Medium-Strong

C=0 stretch (imide) 1700 - 1780 Strong

C=C stretch 1640 - 1680 Medium

C-N stretch 1180 - 1360 Medium

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques discussed.

These are intended to provide a framework for acquiring data for 3-ethyl-4-methylpyrrole-2,5-

dione.

Mass Spectrometry (Electron lonization - El)

» Sample Preparation: A dilute solution of the compound is prepared in a volatile organic

solvent (e.g., methanol or acetonitrile).

e Instrumentation: A mass spectrometer equipped with an electron ionization source is used.

¢ Analysis: The sample is introduced into the ion source, typically via direct infusion or after

separation by gas chromatography (GC). The molecules are bombarded with a high-energy

electron beam (typically 70 eV), causing ionization and fragmentation.

o Detection: The resulting ions are accelerated and separated based on their mass-to-charge

ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector

records the abundance of each ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCIs, DMSO-ds) in a 5 mm NMR tube. A small amount of a
reference standard, such as tetramethylsilane (TMS), may be added.
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 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

e IH NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard one-
pulse experiment is typically performed to acquire the *H NMR spectrum. Key parameters
include the spectral width, acquisition time, relaxation delay, and number of scans.

e 13C NMR Acquisition: The spectrometer is tuned to the carbon frequency. A proton-decoupled
pulse sequence (e.g., PENDANT or DEPT) is used to acquire the 3C NMR spectrum, which
simplifies the spectrum by removing C-H coupling and can provide information about the
number of attached protons.

o Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-
corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are
referenced to TMS (6 0.00 ppm).

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid
sample is placed directly on the ATR crystal.

o Sample Preparation (KBr Pellet): A few milligrams of the sample are ground with dry
potassium bromide (KBr) and pressed into a thin, transparent pellet.

 Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

e Analysis: The sample is placed in the path of the IR beam. The instrument measures the
absorption of infrared radiation at different wavenumbers.

o Data Processing: The resulting interferogram is Fourier transformed to produce a spectrum
of absorbance or transmittance versus wavenumber (cm1).

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a
chemical compound like 3-ethyl-4-methylpyrrole-2,5-dione.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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